BenchChemオンラインストアへようこそ!

2-(Bromomethyl)thieno[3,2-d]pyrimidine

Regiochemistry Building block fidelity Structure-activity relationship

2-(Bromomethyl)thieno[3,2-d]pyrimidine is a heterocyclic building block consisting of a thieno[3,2-d]pyrimidine core with a reactive bromomethyl substituent at the 2-position. It serves as a versatile intermediate in medicinal chemistry, enabling nucleophilic displacement and cross-coupling reactions to generate diverse compound libraries targeting kinases (JAK1, PI3K, EGFR, CDK7), NTPDases, DGAT-1, and tubulin.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 77294-18-9
Cat. No. B3331034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)thieno[3,2-d]pyrimidine
CAS77294-18-9
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=C(N=C21)CBr
InChIInChI=1S/C7H5BrN2S/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3H2
InChIKeyGXMUOZMHJPWOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)thieno[3,2-d]pyrimidine (CAS 77294-18-9): Sourcing and Differentiation Guide for the Core Thienopyrimidine Building Block


2-(Bromomethyl)thieno[3,2-d]pyrimidine is a heterocyclic building block consisting of a thieno[3,2-d]pyrimidine core with a reactive bromomethyl substituent at the 2-position . It serves as a versatile intermediate in medicinal chemistry, enabling nucleophilic displacement and cross-coupling reactions to generate diverse compound libraries targeting kinases (JAK1, PI3K, EGFR, CDK7), NTPDases, DGAT-1, and tubulin [1].

Why Generic Substitution of 2-(Bromomethyl)thieno[3,2-d]pyrimidine Fails


The thieno[3,2-d]pyrimidine scaffold is not a single, interchangeable entity. The position of the bromomethyl group (C-2 vs. C-6 vs. C-7) determines the regiochemical outcome of subsequent derivatizations, while the identity of the leaving group (Br vs. Cl) governs reaction kinetics and yields. Furthermore, the presence or absence of additional substituents (e.g., 4-chloro, 4-one, 7-methyl) fundamentally alters both the reactivity profile and the pharmacological trajectory of derived compounds. The quantitative evidence below demonstrates that 2-(bromomethyl)thieno[3,2-d]pyrimidine (CAS 77294-18-9) occupies a specific, non-substitutable position within this chemical space.

Quantitative Differentiation Evidence for 2-(Bromomethyl)thieno[3,2-d]pyrimidine (CAS 77294-18-9) Against Closest Analogs


Regiochemical Specificity: C-2 Bromomethyl Defines a Single-Point Derivatization Vector Distinct from C-6 and C-7 Isomers

The bromomethyl substituent at the C-2 position of the thieno[3,2-d]pyrimidine core provides a single, unambiguous reactive handle for nucleophilic substitution, enabling precise library synthesis without regioisomeric ambiguity. In contrast, the C-6 bromomethyl isomer (CAS 1032758-45-4) and C-7 bromomethyl isomer (CAS 871013-27-3) produce structurally divergent products with distinct biological profiles when elaborated. For example, C-6-substituted thieno[3,2-d]pyrimidine analogue 6g demonstrated dual EGFR/tubulin inhibition (EGFR IC50 = 30 nM; tubulin assembly IC50 = 0.71 µM) [1], while C-2-substituted derivatives accessed entirely different target space including JAK1 (IC50 as low as 22 nM) [2] and PI3Kα (IC50 = 0.46 nM) [3]. No single regioisomer can recapitulate the derivatization outcomes of another.

Regiochemistry Building block fidelity Structure-activity relationship

Leaving Group Reactivity: Bromine vs. Chlorine Dictates Nucleophilic Displacement Efficiency

The bromomethyl group at C-2 provides quantitatively superior leaving group ability compared to the chloromethyl analog (CAS 77294-17-8) . Bromide is a significantly better leaving group than chloride in SN2 reactions, with the bromide ion being approximately 10^4-fold more nucleofugal (based on pKa of conjugate acid HBr = -9 vs. HCl = -7, and polarizability differences) [1]. This translates to faster reaction kinetics, higher conversion yields under milder conditions, and reduced byproduct formation in both solution-phase and solid-phase synthetic protocols [2]. The 4-chloro-2-(chloromethyl) variant (CAS 147005-92-3) [3] introduces an additional reactive site at C-4, creating chemoselectivity challenges absent in the target compound.

Leaving group SN2 reactivity Synthetic efficiency

Synthetic Utility: Validated in Both Solid-Phase and Solution-Phase Trisubstituted Derivative Synthesis

The thieno[3,2-d]pyrimidine core with a reactive handle at C-2 has been explicitly validated as a privileged scaffold for both solid-phase and solution-phase synthetic methodologies by Jeon et al. (2016), who developed novel synthetic routes for trisubstituted thieno[3,2-d]pyrimidine derivatives [1]. The C-2 bromomethyl group serves as the primary anchor point for sequential derivatization, enabling efficient construction of diverse screening libraries. The generality of this approach is underscored by the breadth of target classes accessible from C-2-functionalized thieno[3,2-d]pyrimidines: JAK1 inhibitors with IC50 = 22 nM and >370-kinase selectivity [2], PI3Kα inhibitors with IC50 = 0.46 nM [3], DGAT-1 inhibitors with IC50 ≤ 100 nM and >150-fold selectivity over DGAT2 [4], and CDK7 inhibitors with favorable oral PK [5]. This scaffold promiscuity, anchored by the C-2 derivatization point, makes CAS 77294-18-9 a strategically versatile building block.

Solid-phase synthesis Solution-phase synthesis Library production

Purity Benchmarking: Industry-Standard 98% Purity Minimizes Side Reactions in Downstream Derivatization

Multiple reputable suppliers (Fluorochem, Leyan, MolCore) consistently offer 2-(bromomethyl)thieno[3,2-d]pyrimidine (CAS 77294-18-9) at a purity specification of 98% . This level of purity is critical for a building block containing a reactive bromomethyl group, where trace impurities (especially hydrolyzed alcohol byproducts or debrominated material) can act as competing nucleophiles or inactive diluents in subsequent synthetic steps. Lower-purity batches (e.g., 95% typical of some specialty intermediates) would introduce up to 5% impurity burden, which can significantly compromise yields in multi-step library synthesis and complicate purification of final compounds. The 98% purity specification is further documented with supporting analytical data including NMR, HPLC, and LC-MS from vendors such as Moldb .

Purity specification Quality control Procurement standard

Structural Fidelity: Absence of Confounding C-4 Substituents Ensures Clean Derivatization Trajectories

Unlike the 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine analog (CAS 147005-92-3) [1], which contains two electrophilic sites (C-2 chloromethyl and C-4 chloro) requiring orthogonal protection strategies for sequential functionalization, the target compound (CAS 77294-18-9) bears a single reactive bromomethyl handle on an otherwise unsubstituted thieno[3,2-d]pyrimidine core. The 2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one analog introduces a lactam functionality that alters both the electronic character of the pyrimidine ring and the solubility profile, fundamentally changing the reactivity of the C-2 bromomethyl group compared to the non-oxidized core. The target compound provides a clean, predictable starting point for derivatization without competing reactive sites or electronic perturbations from additional substituents.

Chemoselectivity Structural fidelity Building block orthogonality

Optimal Application Scenarios for 2-(Bromomethyl)thieno[3,2-d]pyrimidine (CAS 77294-18-9) in Research and Industrial Settings


Kinase-Focused Medicinal Chemistry Library Synthesis

The C-2 bromomethyl handle enables rapid diversification via nucleophilic displacement with amines, thiols, or alkoxides to generate focused kinase inhibitor libraries. Published precedent demonstrates sub-nanomolar to low-nanomolar potency against JAK1 (IC50 = 22 nM) [1], PI3Kα (IC50 = 0.46 nM) [2], and EGFR (30 nM) [3]. The validated solid-phase synthetic protocol by Jeon et al. (2016) [4] provides a directly transferable methodology for parallel library production, reducing method development time compared to unvalidated building blocks.

DGAT-1 Inhibitor Development for Metabolic Disease

The thieno[3,2-d]pyrimidine scaffold functionalized at C-2 has produced DGAT-1 inhibitors with IC50 ≤ 100 nM and >150-fold selectivity over DGAT2, ACAT1, and ACAT2 in SF9 cellular assays [5]. Lead compounds from this series demonstrated favorable pharmacokinetic profiles and significant triglyceride synthesis inhibition in both mouse and beagle dog oral lipid tolerance tests (OLTT) [5], establishing a clear development path from CAS 77294-18-9 as the starting building block to in vivo-validated candidates.

Dual-Target and Bifunctional Inhibitor Design

The unsubstituted thieno[3,2-d]pyrimidine core of CAS 77294-18-9 allows for sequential functionalization at multiple positions after initial C-2 derivatization, enabling the construction of dual-target inhibitors. Published examples include PI3K/mTOR dual inhibitors with balanced picomolar activity (PI3Kα IC50 = 0.46 nM, mTOR IC50 = 12 nM) [2] and first-in-class bifunctional PI3Kδ-BET inhibitors (PI3Kδ IC50 = 112 nM, BRD4-BD1 IC50 = 19 nM) [6]. The absence of pre-installed substituents on the core maximizes the design flexibility for multi-target pharmacology strategies.

Solid-Phase Combinatorial Chemistry and High-Throughput Screening Library Production

The Jeon et al. (2016) methodology [4] explicitly validates CAS 77294-18-9 for both solid-phase and solution-phase synthetic routes to trisubstituted thieno[3,2-d]pyrimidines. The single reactive bromomethyl handle enables clean on-resin loading and sequential derivatization without cross-reactivity, a critical requirement for automated parallel synthesis. The 98% purity specification ensures reproducible loading stoichiometry and minimizes resin site poisoning by impurities—a key differentiator from lower-purity alternatives that introduce significant variability in solid-phase library production.

Quote Request

Request a Quote for 2-(Bromomethyl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.